molecular formula C6HMgN3O8 B084533 magnesium;2,4,6-trinitrobenzene-1,3-diolate CAS No. 13255-27-1

magnesium;2,4,6-trinitrobenzene-1,3-diolate

Cat. No.: B084533
CAS No.: 13255-27-1
M. Wt: 267.39 g/mol
InChI Key: NVYSURDBVCQFBV-UHFFFAOYSA-L
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Description

It is a yellow crystalline powder that is highly explosive and sensitive to shock, heat, and friction

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2,4,6-trinitrobenzene-1,3-diolate involves the reaction of styphnic acid with magnesium carbonate. The process typically includes the following steps:

  • Dissolve styphnic acid in distilled water and warm the solution to 45°C.
  • Gradually add magnesium carbonate to the solution with constant stirring until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The product is then purified and crystallized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

magnesium;2,4,6-trinitrobenzene-1,3-diolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 1,3-Benzenediol, 2,4,6-triamino derivatives.

Scientific Research Applications

magnesium;2,4,6-trinitrobenzene-1,3-diolate has several scientific research applications:

    Explosives: It is used as a primary explosive in the production of detonators and other explosive devices.

    Analytical Chemistry: The compound is used as a reagent for the detection of metals such as lead and copper.

    Material Science: Its unique properties make it a valuable compound for studying the behavior of explosives and developing safer alternatives.

Mechanism of Action

The mechanism of action of magnesium;2,4,6-trinitrobenzene-1,3-diolate is not well understood. it is believed that the compound acts by releasing energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 2,4,6-trinitro-, lead (2+) salt (11):

    2,4,6-Trinitrobenzene-1,3-diol:

Uniqueness

magnesium;2,4,6-trinitrobenzene-1,3-diolate is unique due to its specific sensitivity and explosive properties. Compared to other similar compounds, it offers a balance between sensitivity and stability, making it suitable for specific applications in explosives and analytical chemistry.

Properties

IUPAC Name

magnesium;2,4,6-trinitrobenzene-1,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O8.Mg/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSURDBVCQFBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HMgN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065386
Record name 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals; Water or Solvent Wet Solid
Record name 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13255-27-1
Record name Magnesium styphnate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2,4,6-trinitroresorcinolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A magnesium styphnate solution was prepared by the steps of adding 27.5 kg (dry weight) of styphnic acid to 70 liters of distilled water, warming the solution to 45°C, and then adding 11.3 Kg magnesium carbonate (heavy) in small quantities with stirring. The temperature was increased to 55°-60°C and stirring was continued until solution was complete. The solution was cooled, the volume adjusted to 110 liters, filtered and the pH was found to be above 7.2. An analysis of this solution showed that it contained 245g styphnate ion (as styphnic acid) per liter. 330 ml of nitric acid (sp gr 1.42) was then added with stirring.
Quantity
27.5 kg
Type
reactant
Reaction Step One
Name
Quantity
70 L
Type
solvent
Reaction Step One
Quantity
11.3 kg
Type
reactant
Reaction Step Two

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